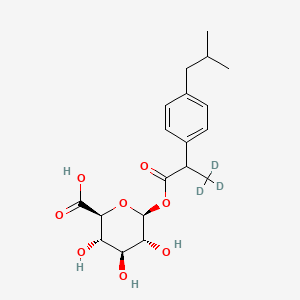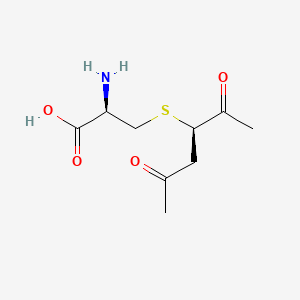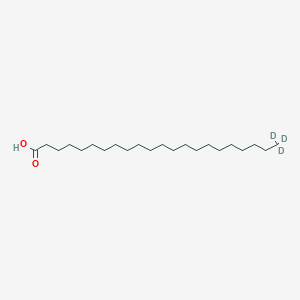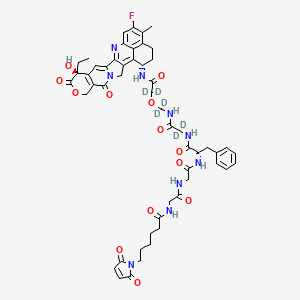
Thiamine Benzoate-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiamine benzoate-d5 (hydrochloride) is a deuterated form of thiamine benzoate hydrochloride. Thiamine, also known as vitamin B1, is an essential nutrient that plays a crucial role in energy metabolism and the proper functioning of the nervous system. The deuterated form, Thiamine benzoate-d5 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolic pathways of thiamine due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiamine benzoate-d5 (hydrochloride) typically involves the deuteration of thiamine benzoate. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms into the thiamine molecule. Common reagents used in the synthesis include deuterated benzoic acid and deuterated hydrochloric acid.
Industrial Production Methods
Industrial production of Thiamine benzoate-d5 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality. The production methods are designed to be cost-effective and scalable to meet the demands of scientific research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Thiamine benzoate-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Thiamine can be oxidized to form thiochrome, a fluorescent compound.
Reduction: Thiamine can be reduced to form dihydrothiamine.
Substitution: Thiamine can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Thiochrome
Reduction: Dihydrothiamine
Substitution: Various substituted thiamine derivatives
Wissenschaftliche Forschungsanwendungen
Thiamine benzoate-d5 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of thiamine metabolism and degradation pathways.
Biology: Employed in research on thiamine’s role in cellular processes and its transport mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.
Industry: Utilized in the development of fortified food products and dietary supplements to ensure adequate thiamine intake.
Wirkmechanismus
Thiamine benzoate-d5 (hydrochloride) exerts its effects through its conversion to thiamine diphosphate (ThDP), an active coenzyme form. ThDP is essential for the catalytic activity of several enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play a critical role in the Krebs cycle, facilitating the production of ATP, the primary energy currency of the cell. Additionally, thiamine has non-coenzyme roles, such as modulating neurotransmitter release and protecting against oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiamine hydrochloride
- Thiamine mononitrate
- Benfotiamine
- O,S-dibenzoylthiamine
Uniqueness
Thiamine benzoate-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. Unlike other thiamine derivatives, the deuterated form allows for precise tracking of thiamine’s metabolic fate using techniques such as mass spectrometry. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic research.
Eigenschaften
Molekularformel |
C19H22Cl2N4O2S |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2,3,4,5,6-pentadeuteriobenzoate;chloride;hydrochloride |
InChI |
InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1/i3D,4D,5D,6D,7D;; |
InChI-Schlüssel |
VVIAAKNVDRRCLK-HNXNXGHXSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCCC2=C([N+](=CS2)CC3=CN=C(N=C3N)C)C)[2H])[2H].Cl.[Cl-] |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















